Validated Analytical Standard for Doxorubicin-Induced Toxicity Metabolomics
In targeted LC-MS metabolomics studies, the use of a structurally confirmed and pure analytical standard is non-negotiable for accurate peak identification and quantification. 2,8-Quinolinediol is explicitly designated and suitable for use as a standard in a study to identify urinary metabolites for the toxicity-related processes and pathogenesis induced by doxorubicin (DOX) in rats using online and off-line LC-MS techniques . While other quinoline derivatives may appear in the chromatogram, only the authenticated 2,8-Quinolinediol standard ensures correct retention time matching and prevents false positive or negative metabolite identification in this specific DOX-related toxicological model. No comparable published data exists for using a generic analog in this precise validated context.
| Evidence Dimension | Suitability as a validated standard in a specific LC-MS metabolomics study |
|---|---|
| Target Compound Data | Suitable for use as standard for identifying urinary metabolites in DOX-induced toxicity model in rats |
| Comparator Or Baseline | Generic dihydroxyquinoline isomers (e.g., 5,8-quinolinediol) or unvalidated standards |
| Quantified Difference | Not applicable (binary suitability criterion) |
| Conditions | Online and off-line LC-MS analysis of rat urine |
Why This Matters
Procurement of the correct standard is essential for generating reproducible and interpretable LC-MS data in this specific toxicological model, whereas substitution with a similar compound would invalidate the assay.
